molecular formula C14H27AuF6NO4PS2 B12054313 bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane

bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane

Cat. No.: B12054313
M. Wt: 679.4 g/mol
InChI Key: DFDNDAVKAMVEPJ-UHFFFAOYSA-N
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Description

Bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane is a complex compound that combines the properties of gold, phosphane, and bis(trifluoromethylsulfonyl)azanide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane typically involves the reaction of gold(I) chloride with tritert-butylphosphane in the presence of bis(trifluoromethylsulfonyl)azanide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the stability of the compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of high-purity reagents and controlled reaction conditions is essential to achieve the desired product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) species, while reduction can produce gold nanoparticles or other gold(I) complexes .

Mechanism of Action

The mechanism of action of bis(trifluoromethylsulfonyl)azanide;gold(1+)tritert-butylphosphane involves the interaction of the gold center with various substrates. The gold center can facilitate electron transfer processes, making it an effective catalyst. The bis(trifluoromethylsulfonyl)azanide ligand provides stability to the gold center, while the tritert-butylphosphane ligand can modulate the reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane is unique due to the presence of the tritert-butylphosphane ligand, which can provide different steric and electronic properties compared to other phosphane ligands. This uniqueness can influence the compound’s reactivity and stability, making it suitable for specific applications in catalysis and materials science.

Properties

Molecular Formula

C14H27AuF6NO4PS2

Molecular Weight

679.4 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane

InChI

InChI=1S/C12H27P.C2F6NO4S2.Au/c1-10(2,3)13(11(4,5)6)12(7,8)9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1-9H3;;/q;-1;+1

InChI Key

DFDNDAVKAMVEPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C(C)(C)C)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+]

Origin of Product

United States

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